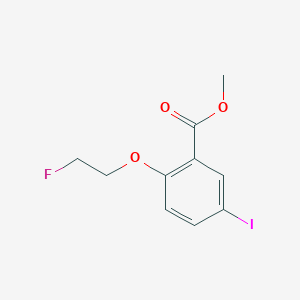

Methyl 2-(2-fluoroethoxy)-5-iodobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-fluoroethoxy)-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FIO3/c1-14-10(13)8-6-7(12)2-3-9(8)15-5-4-11/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSQFSXXGWQZJEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)I)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590143 | |

| Record name | Methyl 2-(2-fluoroethoxy)-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193882-74-5 | |

| Record name | Methyl 2-(2-fluoroethoxy)-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Radiochemical Synthesis and Radiolabeling Strategies Utilizing Methyl 2 2 Fluoroethoxy 5 Iodobenzoate Scaffolds

Principles of Radiohalogenation for Molecular Imaging Probes

Radiohalogenation is the process of incorporating a radioactive halogen isotope into a molecule. For PET imaging, this predominantly involves the use of fluorine-18 (B77423). A PET radiopharmaceutical, or radiotracer, consists of a biologically active molecule (the vehicle) attached to a positron-emitting radionuclide. nih.govresearchgate.net This vehicle molecule is designed to interact with a specific biological target, such as a receptor, enzyme, or transporter. researchgate.net The attached radionuclide acts as a signal emitter, allowing the PET scanner to detect its location and concentration within the body. radiologykey.com

The fundamental principle of PET imaging relies on the detection of two 511 keV gamma photons that are produced during the annihilation event when a positron, emitted from the radionuclide, collides with an electron in the tissue. radiologykey.com These photons travel in opposite directions (approximately 180 degrees apart) and are detected simultaneously by a ring of detectors in the PET scanner. radiologykey.com This "coincidence detection" allows for the precise localization of the radiotracer's origin. radiologykey.com

The choice of radionuclide is critical and is based on several factors, including half-life, decay characteristics, and the chemistry available for its incorporation. researchgate.net Fluorine-18 is favored not only for its physical properties but also because the carbon-fluorine bond is strong, often imparting metabolic stability to the resulting radiotracer. snmjournals.org The development of effective radiohalogenation strategies is thus essential for producing the high-quality, target-specific probes required for clinical and preclinical research. nih.govresearchgate.net

Iodine-125 (¹²⁵I) Radiolabeling Approaches

The introduction of ¹²⁵I into the Methyl 2-(2-fluoroethoxy)-5-iodobenzoate structure and its derivatives is primarily achieved through two main strategies: direct electrophilic iodination and the use of pre-synthesized, activated precursors, such as organotin derivatives.

Electrophilic aromatic substitution is a widely utilized strategy for radioiodination. nih.gov This method involves the in situ generation of an electrophilic iodine species from [¹²⁵I]sodium iodide, which then reacts with an activated aromatic ring. The success of this method is highly dependent on the choice of the oxidizing agent, which facilitates the conversion of the iodide anion (I⁻) into a more reactive electrophilic species (e.g., I⁺). nih.gov

A variety of oxidizing agents can be employed for this purpose, each with its own advantages and disadvantages in terms of reactivity, reaction conditions, and potential for side reactions. The selection of an appropriate oxidizing agent is critical to ensure high radiochemical yield and purity.

Common Oxidizing Agents for Electrophilic Radioiodination

| Oxidizing Agent | Typical Reaction Conditions | Key Characteristics |

|---|---|---|

| Chloramine-T | Aqueous or organic solvents, room temperature | Effective and widely used, but can be harsh and lead to oxidation of sensitive functional groups. nih.govnih.gov |

| Iodogen® | Solid-phase oxidant, heterogeneous reaction | Milder conditions compared to Chloramine-T, minimizing damage to sensitive substrates. nih.gov |

| Peracetic Acid | Mildly acidic conditions | Offers an alternative with different reactivity and selectivity profiles. |

| N-Chlorosuccinimide (NCS) | Can be used with protic or Lewis acids | Effective for both activated and deactivated aromatic rings. nih.gov |

For the this compound scaffold, direct electrophilic radioiodination would typically target an activated position on the benzene (B151609) ring. However, to achieve high regioselectivity and avoid unwanted side products, the use of precursor molecules is often the preferred approach.

To overcome the challenges of regioselectivity and harsh reaction conditions associated with direct electrophilic iodination, the use of organometallic precursors, particularly organotin derivatives, has become a cornerstone of radioiodination chemistry. uni-mainz.denih.gov The iododestannylation reaction, an electrophilic ipso-substitution, offers a mild and highly efficient method for introducing ¹²⁵I with high specific activity and excellent regiocontrol. nih.gov

In this approach, a non-radioactive precursor containing a trialkyltin group (e.g., tributyltin or trimethyltin) at the desired position of labeling is synthesized. This organotin precursor is then reacted with [¹²⁵I]NaI in the presence of a mild oxidizing agent. The carbon-tin bond is readily cleaved and replaced by a carbon-¹²⁵I bond.

A significant advancement in this area is the use of solid-phase supported organotin precursors. This technique simplifies the purification process by immobilizing the toxic organotin reagent on a resin, allowing for the easy separation of the radiolabeled product. uni-mainz.de For instance, a resin-bound tributyltin methyl benzoate (B1203000) has been successfully used as a model to produce radiolabeled methyl [¹²⁵I]iodobenzoate. uni-mainz.de

Solid-Phase Radioiodination of a Methyl Benzoate Precursor

| Precursor | Oxidant | Radiochemical Yield | Reference |

|---|

This solid-phase approach offers a promising route for the synthesis of [¹²⁵I]this compound, as it would streamline the purification process and minimize exposure to toxic organotin byproducts. uni-mainz.de

Radiolabeling of Complex Bioactive Molecules Incorporating the Fluoroethoxy-Iodobenzoate Moiety.

The true utility of the this compound scaffold lies in its potential to be incorporated into larger, biologically active molecules to create novel radiotracers for SPECT (Single Photon Emission Computed Tomography) or PET (Positron Emission Tomography) imaging. The fluoroethoxy group can enhance the pharmacokinetic properties of a molecule, while the radioiodinated benzoate serves as the signaling component.

While direct examples of complex molecules incorporating the exact this compound moiety are not extensively documented in publicly available literature, the principles of radiolabeling can be extrapolated from structurally similar compounds. For instance, researchers have developed structurally identical ¹⁸F- and ¹²⁵I-labeled benzyloxybenzene derivatives for the imaging of β-amyloid plaques in Alzheimer's disease. nih.gov These compounds feature a fluoroethoxy group and an iodine atom on separate aromatic rings within the same molecule, demonstrating the feasibility of combining these functionalities in a single radiotracer.

Properties of Structurally Similar Dual PET/SPECT Imaging Agents

| Compound | Radioisotope | Target | Initial Brain Uptake (>%ID/g at 2 min) | Reference |

|---|---|---|---|---|

| [¹²⁵I]7a | ¹²⁵I | β-amyloid plaques | >5 | nih.gov |

| [¹⁸F]7a | ¹⁸F | β-amyloid plaques | >5 | nih.gov |

| [¹²⁵I]12a | ¹²⁵I | β-amyloid plaques | >5 | nih.gov |

| [¹⁸F]12a | ¹⁸F | β-amyloid plaques | >5 | nih.gov |

The successful synthesis and high brain uptake of these compounds underscore the potential of incorporating the fluoroethoxy-iodobenzoate moiety into neurologically active molecules. nih.gov The synthetic strategy would involve first synthesizing the complex bioactive molecule containing a suitable precursor for radioiodination, such as a stannyl (B1234572) or boronic acid ester derivative, at the 5-position of the 2-(2-fluoroethoxy)benzoate ring. Subsequent radioiodination would then yield the final radiotracer. The development of such molecules holds promise for advancing molecular imaging in various disease areas.

Advanced Analytical Characterization Methodologies in Chemical Research

Structural Elucidation via Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For Methyl 2-(2-fluoroethoxy)-5-iodobenzoate, ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about its molecular framework.

In a hypothetical ¹H NMR spectrum, distinct signals would correspond to the different types of protons present in the molecule. The methyl protons of the ester group (-COOCH₃) would likely appear as a singlet. The protons of the fluoroethoxy group (-OCH₂CH₂F) would exhibit more complex splitting patterns due to coupling with each other and with the fluorine atom. The aromatic protons would show signals in the downfield region, with their multiplicity and coupling constants revealing their substitution pattern on the benzene (B151609) ring.

The anticipated chemical shifts (δ) and multiplicities for the protons of this compound are outlined in the table below.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -COOCH₃ | 3.8 - 3.9 | Singlet | 3H |

| -OCH₂CH₂F | 4.2 - 4.4 | Triplet of doublets | 2H |

| -OCH₂CH₂F | 4.6 - 4.8 | Triplet of doublets | 2H |

| Aromatic H | 6.8 - 7.9 | Doublets, Doublet of doublets | 3H |

Similarly, a ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Each unique carbon atom would give a distinct signal, and the chemical shifts would be indicative of their chemical environment. The carbonyl carbon of the ester group, the carbons of the benzene ring, and the carbons of the fluoroethoxy and methyl groups would all resonate at characteristic frequencies.

Mass Spectrometry Techniques for Compound Identification and Purity Assessment (e.g., LC-MS, UPLC-MS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. When coupled with liquid chromatography (LC) or ultra-performance liquid chromatography (UPLC), it becomes a highly sensitive method for identifying and quantifying compounds in a mixture.

For this compound, LC-MS or UPLC-MS analysis would be employed to confirm its molecular weight. The expected molecular ion peak ([M]⁺) or a related ion (e.g., [M+H]⁺, [M+Na]⁺) would be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the presence of iodine and fluorine atoms.

The fragmentation pattern observed in the mass spectrum under specific ionization conditions (e.g., electrospray ionization - ESI) can also provide valuable structural information, corroborating the data obtained from NMR spectroscopy.

| Ion | Expected m/z |

| [M]⁺ | 324.00 |

| [M+H]⁺ | 325.01 |

| [M+Na]⁺ | 347.00 |

Chromatographic Methods for Purification and Analytical Profiling (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a cornerstone of modern analytical chemistry, used for both the purification of compounds and the assessment of their purity. For this compound, a reversed-phase HPLC method would typically be developed.

This would involve using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or methanol (B129727) and water). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. By monitoring the elution of the compound with a UV detector, a chromatogram is obtained. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would signify the presence of impurities.

A typical HPLC method for the analysis of this compound might involve the following parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Spectrophotometric Analyses for Quantification and Characterization

UV-Visible spectrophotometry is a technique used to measure the absorption of light by a compound in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the presence of the substituted benzene ring, an aromatic chromophore, would result in characteristic UV absorption maxima (λmax).

A UV-Vis spectrum of the compound would be recorded by dissolving it in a suitable solvent (e.g., methanol or acetonitrile) and measuring its absorbance at different wavelengths. The wavelength of maximum absorbance can be used for the quantitative determination of the compound's concentration using the Beer-Lambert law. This is particularly useful for in-process monitoring during synthesis and for quality control of the final product.

While specific experimental data for this compound is not widely available in public literature, the application of these standard and advanced analytical methodologies is fundamental to its synthesis and characterization in a research setting. The combination of NMR for structural elucidation, mass spectrometry for molecular weight confirmation, chromatography for purity assessment, and spectrophotometry for quantification provides a comprehensive analytical profile of this important chemical intermediate.

Preclinical Biological and Pharmacological Evaluation of Derivatives

In Vitro Binding and Cellular Interaction Studies

Receptor Binding Affinity Characterization

The primary derivative of interest, N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoroethyl-5-methoxybenzyl)acetamide ([¹⁸F]FEDAA1106), has demonstrated high-affinity binding to the translocator protein (TSPO). In vitro binding assays have determined its binding affinity (Ki) to be 0.078 ± 0.01 nM researchgate.netnih.gov. This high affinity indicates a strong and specific interaction with the TSPO, which is a key characteristic for an effective imaging ligand. The lipophilicity of [¹⁸F]FEDAA1106, expressed as a logD value of 3.81, suggests its ability to cross cell membranes and the blood-brain barrier to reach its target researchgate.netnih.gov.

| Compound | Target Receptor | Binding Affinity (Ki) |

|---|---|---|

| [¹⁸F]FEDAA1106 | Translocator Protein (TSPO) | 0.078 ± 0.01 nM |

Cellular Uptake and Internalization Kinetics in Cultured Cell Systems

While detailed studies on the specific kinetics of cellular uptake and internalization in cultured cell systems are not extensively reported in the reviewed literature, the significant in vivo uptake in target tissues rich in TSPO provides indirect evidence of efficient cellular interaction. The high radioactivity levels observed in the brain and other organs during preclinical studies suggest that [¹⁸F]FEDAA1106 effectively enters cells to bind to the mitochondrial TSPO nih.gov.

Functional Assays in Cellular Models

No information was found in the searched literature regarding the evaluation of Methyl 2-(2-fluoroethoxy)-5-iodobenzoate derivatives in functional assays related to insulin secretion modulation or cancer cell proliferation. The primary focus of the available research has been on the characterization of these derivatives as imaging agents for TSPO.

In Vivo Preclinical Studies in Animal Models

Biodistribution and Excretion Profiles in Rodent Models

In vivo biodistribution studies in mice have shown that [¹⁸F]FEDAA1106 effectively crosses the blood-brain barrier, with high radioactivity levels ranging from 2.2% to 4.9% of the injected dose per gram of tissue found in the brain nih.gov. These brain uptake levels are reported to be approximately 1.3 to 1.6 times greater than those of [¹¹C]DAA1106 and 2 to 3 times greater than ¹¹C-PK11195, another TSPO ligand nih.gov.

Ex vivo autoradiography in rat brains revealed the highest radioactivity in the olfactory bulb, a region known for its high density of TSPO nih.gov. This was followed by the cerebellum, with the frontal cortex showing lower uptake nih.gov. These findings are consistent with the known distribution of TSPO in the rodent brain.

| Compound | Brain Uptake (%ID/g) |

|---|---|

| [¹⁸F]FEDAA1106 | 2.2 - 4.9 |

Target Engagement and Specificity Assessment in Disease Models

The target engagement and specificity of [¹⁸F]FEDAA1106 for TSPO have been validated in several animal models of disease. In a murine model of vascular inflammation, where inflammation was induced in the carotid artery, positron emission tomography (PET) imaging with [¹⁸F]FEDAA1106 showed significantly increased uptake in the inflamed arteries compared to the contralateral, non-inflamed arteries nih.gov. The signal from [¹⁸F]FEDAA1106 corresponded more specifically with the inflamed regions, which were confirmed to have an abundance of macrophages expressing TSPO, than the glucose metabolism marker [¹⁸F]FDG nih.gov.

In a rat model of traumatic brain injury, the binding of a related high-affinity ligand, DAA1106, was shown to co-register with activated microglia at the injury site researchgate.net. Furthermore, PET imaging studies in ischemic rat brains demonstrated higher uptake of another derivative, [¹⁸F]DAA1106, on the ipsilateral (injured) side compared to the contralateral side, clearly visualizing the area of ischemia nih.gov. These studies collectively indicate that [¹⁸F]FEDAA1106 and its analogues can specifically bind to TSPO in vivo, making them valuable tools for imaging neuroinflammation and other pathologies involving microglial activation.

Investigation of Molecular Mechanisms and Interactions

Elucidation of Molecular Recognition and Binding Sites

There is no available scientific literature that identifies or characterizes specific molecular recognition events or binding sites for Methyl 2-(2-fluoroethoxy)-5-iodobenzoate. Research into how this compound interacts with biological macromolecules, such as proteins or nucleic acids, has not been published. Therefore, details regarding the amino acid residues, types of intermolecular forces (e.g., hydrogen bonding, hydrophobic interactions, halogen bonding), or the specific geometry of a potential binding pocket remain unknown.

Mechanistic Insights into Biological Activity at the Molecular Level

Given the absence of studies on its molecular interactions and binding, there are no mechanistic insights into the biological activity of this compound at the molecular level. While related compounds, specifically iodobenzoic acid derivatives, have been investigated for a range of biological activities, this information cannot be directly extrapolated to provide a specific mechanism for the title compound. Research that would elucidate its mode of action, such as enzyme inhibition kinetics, receptor modulation studies, or effects on cellular signaling pathways, has not been reported.

Structure Activity Relationship Sar and Rational Design Principles

Impact of Substituent Modifications on Biological Activity and Radiopharmaceutical Properties

The biological activity and radiopharmaceutical utility of molecules derived from Methyl 2-(2-fluoroethoxy)-5-iodobenzoate are significantly influenced by its key substituents: the 2-fluoroethoxy group and the iodo group on the benzoate (B1203000) ring.

The 2-fluoroethoxy group is a common feature in modern PET tracer design. rsc.org Its inclusion serves multiple purposes. Firstly, the fluorine atom can be substituted with the positron-emitting radionuclide Fluorine-18 (B77423), a preferred isotope for PET imaging due to its favorable decay characteristics. nih.gov The ethoxy linker provides a degree of hydrophilicity, which can influence the solubility and pharmacokinetic profile of the resulting radiotracer. Furthermore, the fluoroethoxy moiety can impact the metabolic stability of the molecule, potentially reducing defluorination in vivo and leading to improved image quality. rsc.org The choice of a 2-fluoroethoxy group over other fluorinated alkyl chains is often a result of optimizing the balance between metabolic stability and ease of radiosynthesis.

The iodo group at the 5-position of the benzoate ring is another critical component. This position allows for the introduction of radioiodine isotopes, such as Iodine-123 for SPECT imaging or Iodine-124 for PET imaging. The position of the iodine atom on the aromatic ring is crucial for in vivo stability; aromatic iodides are generally more stable towards deiodination than aliphatic ones. researchgate.net The electronic properties of the benzoate ring, further influenced by the 2-alkoxy substituent, contribute to the stability of the carbon-iodine bond. Modifications to the position or electronic environment of the iodo group can drastically alter the in vivo stability and, consequently, the biodistribution of the radiolabel.

The interplay between these substituents is vital. For instance, in the development of sigma-2 receptor ligands for breast cancer imaging, a derivative of this core structure, N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-fluoroethoxy)-5-iodo-3-methoxybenzamide, was successfully radiolabeled with both Fluorine-18 and Iodine-125, demonstrating the utility of this scaffold for dual PET/SPECT probe development. researchgate.net

| Substituent | Position | Impact on Properties | Rationale for Inclusion |

|---|

| 2-Fluoroethoxy | 2-position | - Allows for ¹⁸F-labeling for PET imaging.

Development of Lead Compounds and Analog Optimization

The development of effective radiopharmaceuticals is an iterative process of lead compound identification and analog optimization. This compound often serves as a foundational scaffold or precursor in this process, rather than being the final active molecule itself. The principles of lead optimization are applied to derivatives of this compound to enhance target affinity, selectivity, and pharmacokinetic properties.

The initial lead compound is often identified through screening or rational design based on a biological target. Analogs are then synthesized by modifying the lead structure to improve its drug-like properties. In the context of radiopharmaceuticals derived from this compound, optimization may involve:

Alteration of the aromatic ring substituents: While the fluoroethoxy and iodo groups are key for radiolabeling, other positions on the benzoate ring could be modified to fine-tune electronic properties, lipophilicity, and steric hindrance, thereby influencing target binding and metabolism.

Bioisosteric replacement: In some cases, the iodo group might be replaced with another halogen or a different functional group to modulate binding or stability, although this would necessitate a different radiolabeling strategy.

For example, in the development of adenosine (B11128) A2A receptor radiotracers, a library of fluorinated analogs was created based on a lead compound to study the impact of the fluorine's position on binding affinity. mdpi.com This systematic approach to analoging allows researchers to build a comprehensive SAR profile and identify the optimal candidate for clinical translation.

Design Considerations for Residualizing Labels and Imaging Agents

A key challenge in designing radiolabeled molecules that target internalizing receptors or antigens is ensuring that the radioactivity remains trapped within the target cell after the radiopharmaceutical is metabolized. "Residualizing labels" are designed to address this by leaving a radiolabeled metabolite that is unable to exit the cell, thereby enhancing the signal from the target tissue over time.

The iodobenzoate core of this compound is a well-established component in the design of residualizing labels. nih.govnih.gov When a protein labeled with an iodobenzoate derivative is internalized and degraded in the lysosomes, the resulting radiolabeled catabolite (e.g., radioiodinated amino acid derivatives) is often charged and hydrophilic, preventing it from crossing the lysosomal and cell membranes. nih.gov This leads to the accumulation of radioactivity within the target cell.

The design of such agents involves several considerations:

Metabolic Cleavage Point: The linker connecting the iodobenzoate moiety to the targeting vector must be susceptible to cleavage by lysosomal enzymes to release the radiolabeled fragment.

Charge and Hydrophilicity of the Catabolite: The resulting radiolabeled fragment should be sufficiently polar and/or charged at the acidic pH of the lysosome to ensure it is trapped. The presence of the carboxylic acid group (after ester hydrolysis) on the benzoate ring contributes to this property.

In Vivo Stability: The entire construct must be stable in circulation before reaching the target cell to avoid premature release of the radiolabel and high background signal. The use of an aromatic iodide enhances this stability. nih.gov

Emerging Research Avenues and Future Outlook

Exploration of Novel Therapeutic or Diagnostic Targets

Research involving precursors like Methyl 2-(2-fluoroethoxy)-5-iodobenzoate is expanding the library of PET ligands to visualize novel diagnostic and therapeutic targets. The primary focus has been on the enzyme monoamine oxidase B (MAO-B), which is a well-established biomarker for reactive astrogliosis, a cellular response indicative of neuroinflammation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. smu.ac.zanih.govmiragenews.com

Key Research Findings:

MAO-B as a Biomarker: Elevated levels of MAO-B are associated with the progression of neurodegenerative diseases. smu.ac.zanih.gov PET tracers developed from related precursors allow for the in-vivo quantification of MAO-B, offering insights into early disease stages and progression. nih.govnih.gov

Beyond Neurodegeneration: While the main application is in neuroimaging, MAO-B dysfunction is also implicated in other conditions, including certain psychiatric disorders like major depressive disorder, presenting new avenues for diagnostic imaging. frontiersin.org

Dual-Target Probes: Future research aims to develop probes that can interact with multiple targets simultaneously. For example, designing ligands that bind to both MAO-B and other pathological markers, such as amyloid plaques or tau tangles, could provide a more comprehensive picture of disease pathology in a single imaging session. nih.govnih.gov

Development of Next-Generation Radiolabeled Probes with Enhanced Properties

A significant area of future research is the refinement of radiolabeled probes to overcome the limitations of earlier generations. The goal is to create tracers with superior imaging characteristics, leading to more accurate diagnoses and better monitoring of therapeutic interventions. acs.orgnih.gov

Key Enhancements:

Improved Selectivity and Reversibility: First-generation MAO-B tracers often bind irreversibly, which can complicate quantitative analysis. acs.org The development of next-generation, reversible-binding ligands is a major focus. nih.govnih.gov Reversible binding allows for more accurate modeling and quantification of target density. nih.gov

Favorable Pharmacokinetics: Researchers are modifying structures derived from precursors like this compound to optimize how the resulting probes are absorbed, distributed, metabolized, and excreted. This includes ensuring high brain uptake and rapid washout from non-target areas to improve the signal-to-noise ratio. nih.gov

Reduced Off-Target Binding: A critical goal is to minimize the binding of probes to unintended targets. For example, some early tau PET tracers showed off-target binding to MAO-B. nih.govnih.gov Future probes are being designed for higher specificity to ensure that the imaging signal accurately reflects the intended molecular target. nih.gov

The table below summarizes the properties of recently developed, next-generation MAO-B PET tracers, which exemplify the goals of current research.

| Tracer Name | Key Properties | Target | Research Focus |

| [¹⁸F]SMBT-1 | High selectivity for MAO-B over amyloid/tau aggregates; reversible binding. miragenews.comnih.gov | MAO-B | Detecting reactive astrogliosis in the preclinical stages of Alzheimer's disease. miragenews.com |

| [¹⁸F]GEH200449 | Reversible binding radioligand. nih.gov | MAO-B | Providing a suitable fluorine-18 (B77423) alternative for applied human studies of neuroinflammation. nih.gov |

| [¹¹C]SL25.1188 | Reversible binding with excellent properties for quantification. frontiersin.orgnih.gov | MAO-B | Investigating MAO-B elevation in conditions like major depressive disorder. frontiersin.org |

Advancements in Automated Radiopharmaceutical Production

The clinical viability of any new radiotracer is highly dependent on the ability to produce it reliably, efficiently, and in compliance with stringent safety standards. Therefore, significant research is directed towards automating the synthesis of radiopharmaceuticals. researchgate.netrug.nl

Automated Synthesis Units (ASUs): The development of compact, module-based automated synthesis units is crucial. mdpi.com These systems, often housed in lead-lined "hot cells," handle the complex chemical reactions required to produce radiopharmaceuticals, minimizing human radiation exposure and ensuring batch-to-batch consistency. cornell.edu

Microfluidic Technology: Emerging technologies like microfluidics have the potential to miniaturize and integrate the synthesis, purification, and quality control processes. This could reduce the need for large, expensive equipment and precursor materials.

Kit-Based Formulations: A major goal is the development of "kit-like" production methods. researchgate.net This would allow PET tracers to be produced on-demand with greater ease, similar to the well-established methods for technetium-99m radiopharmaceuticals used in SPECT imaging. rug.nl This approach would facilitate the widespread adoption of novel tracers in clinical settings that may not have extensive radiochemistry facilities. rug.nlredalyc.org

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(2-fluoroethoxy)-5-iodobenzoate?

The compound is typically synthesized via esterification of a precursor carboxylic acid. For example, methyl 2-hydroxy-5-iodobenzoate derivatives can be prepared by refluxing 2-hydroxy-5-iodobenzoic acid with oxalyl chloride in methanol, yielding near-quantitative conversion . Subsequent introduction of the 2-fluoroethoxy group may involve nucleophilic substitution or palladium-catalyzed coupling. Key considerations include maintaining anhydrous conditions and controlling reaction temperature to avoid side reactions.

Q. How should this compound be stored to ensure stability?

Due to its light sensitivity and potential hydrolysis, store the compound in a tightly sealed container under inert gas (e.g., argon) at ambient or cool temperatures (4–8°C). Avoid exposure to strong oxidizing agents and moisture. Stability tests using HPLC or TLC are recommended periodically .

Q. What spectroscopic methods are used to characterize this compound?

- ¹H/¹³C NMR : Aromatic protons appear in the δ 7.0–8.5 ppm range, with distinct splitting patterns for the fluoroethoxy group (e.g., δ 4.6–4.8 ppm for -OCH₂CF₂H) .

- HRMS/LC-MS : Confirm molecular weight (e.g., [M+H]+ = 349.0134 observed vs. 349.0141 calculated) and purity .

- IR : Key peaks include C=O ester stretch (~1700 cm⁻¹) and C-I vibrations (~500 cm⁻¹).

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed coupling reactions involving this compound?

The iodine substituent enables cross-coupling (e.g., Suzuki, Ullmann). For example, Pd₂(dba)₃ with Xantphos as a ligand in toluene at 80°C effectively replaces iodine with sulfonyl groups (63% yield) . Optimize by:

- Screening ligands (e.g., bidentate vs. monodentate) for regioselectivity.

- Using Cs₂CO₃ as a base to enhance nucleophilic displacement .

- Monitoring reaction progress via TLC or in situ Raman spectroscopy.

Q. How to address discrepancies in reported yields for derivatives of this compound?

Yield variations (e.g., 63% vs. 100% in similar reactions) may arise from:

- Purification methods : Silica gel chromatography (n-hexane/EtOAc gradients) vs. recrystallization .

- Catalyst activity : Freshly prepared Pd complexes vs. aged batches.

- Moisture sensitivity : Strict anhydrous conditions improve reproducibility .

Q. What strategies are effective for introducing functional groups at the iodine position?

- Radiohalogenation : Replace iodine with ¹²⁵I/¹³¹I using stannane precursors (e.g., hexamethylditin and Pd catalysis) for radiopharmaceutical applications .

- Sulfonation : Sodium benzenesulfinate under Pd catalysis introduces sulfonyl groups for drug intermediate synthesis .

- Mechanistic insight : Monitor intermediates via ¹⁹F NMR to track fluorine retention during substitution.

Methodological Challenges

Q. How to troubleshoot byproduct formation during fluoroethoxy group installation?

Common byproducts include elimination products (e.g., vinyl fluorides) or hydrolyzed esters. Mitigate via:

- Temperature control : Keep reactions below 50°C during nucleophilic substitutions.

- Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyls before fluorination .

Q. What analytical challenges arise in quantifying trace impurities?

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients to separate hydrolyzed acids or dehalogenated products.

- ²⁰⁷Pb NMR : For iodine-containing analogs, indirect detection via isotopic labeling may be required .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.